molecular formula C21H12Cl2N2O3S B2534880 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1024175-36-7

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2534880
CAS No.: 1024175-36-7
M. Wt: 443.3
InChI Key: KBWGDHWLOBTZPY-UHFFFAOYSA-N
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Description

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a diazinane ring substituted with chlorophenyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, where the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(3-chlorophenyl)-2-thiourea: Similar structure but with a thiourea group instead of the diazinane ring.

    5-(thiophen-2-yl)-1,3-diphenyl-1H-pyrazole: Contains a thiophenyl group and a pyrazole ring.

    3-chlorophenyl-2-thiophenyl-1,3-oxazolidine: Features a thiophenyl group and an oxazolidine ring.

Uniqueness

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of chlorophenyl and thiophenyl groups with a diazinane ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Biological Activity

1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H14Cl2N4O3SC_{20}H_{14}Cl_2N_4O_3S and a molecular weight of 411.87 g/mol. Its structure features two chlorophenyl groups and a thiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H14Cl2N4O3SC_{20}H_{14}Cl_2N_4O_3S
Molecular Weight411.87 g/mol
CAS Number307541-76-0
Melting PointNot specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer mechanisms. The following sections detail specific findings from studies.

Anti-inflammatory Activity

A study investigated the compound's effect on superoxide anion production in human neutrophils. It was found to inhibit the fMLP-induced superoxide anion production with an IC50 of approximately 5.0 µM. This inhibition was linked to a reduction in intracellular calcium mobilization and phosphorylation of key signaling proteins such as ERK and Akt .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol and activation of caspase-9 and caspase-3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, which is crucial for mitigating oxidative stress-related damage.
  • Modulation of Signaling Pathways : It affects pathways involving protein kinases such as PKA and phosphodiesterase 4, leading to alterations in cellular responses to stimuli.
  • Induction of Apoptosis : By triggering mitochondrial dysfunction and activating apoptotic pathways, the compound promotes cell death in malignant cells .

Case Studies

Several studies have documented the efficacy of this compound in different biological contexts:

  • Study on Neutrophil Function : A study demonstrated that the compound significantly inhibited fMLP-induced superoxide production in neutrophils, suggesting a role in managing inflammatory responses .
  • Cytotoxicity Assessment : In cancer research, the compound showed promising results against breast cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications .

Properties

IUPAC Name

1,3-bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c22-13-4-1-6-15(10-13)24-19(26)18(12-17-8-3-9-29-17)20(27)25(21(24)28)16-7-2-5-14(23)11-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGDHWLOBTZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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